N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide: is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenylpropanamide Moiety: This step involves the reaction of the benzothiazole derivative with 3-phenylpropanoic acid or its derivatives under amide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ethoxybenzothiazole carboxylic acid.
Reduction: Formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamine.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is unique due to the presence of the phenylpropanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-14-9-10-15-16(12-14)23-18(19-15)20-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSZDKRSMPDTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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